molecular formula C11H19N3O B13629028 1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine

1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine

Katalognummer: B13629028
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: IOTPKRCQXJYHIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to a class of substituted pyrazol-3-amines, which are known to be valuable scaffolds in the development of pharmacologically active molecules . The structure features a pyrazole ring with an amine group at the 3-position, which is substituted at the 1-position with a 2-(cyclohexyloxy)ethyl chain. This ether-linked cyclohexyl moiety is a common feature in compounds designed to modulate physicochemical properties and target engagement . While the specific biological profile of this compound requires further investigation, analogs and structurally related pyrazol-3-amines have been explored as key intermediates and building blocks in organic synthesis, and their potential biological activities are a subject of ongoing research . Researchers may find this compound particularly useful for constructing more complex molecules or for screening in proprietary assays. As with all compounds of this nature, 1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amine is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C11H19N3O

Molekulargewicht

209.29 g/mol

IUPAC-Name

1-(2-cyclohexyloxyethyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3O/c12-11-6-7-14(13-11)8-9-15-10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2,(H2,12,13)

InChI-Schlüssel

IOTPKRCQXJYHIN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OCCN2C=CC(=N2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution of Pyrazole with Alkyl Halide

The primary synthetic approach involves the nucleophilic substitution reaction of a pyrazol-3-amine derivative at the N1 position with a 2-(cyclohexyloxy)ethyl halide (typically bromide or chloride). The reaction proceeds under basic conditions to deprotonate the pyrazole nitrogen and promote alkylation.

  • Starting Materials:

    • 1H-pyrazol-3-amine
    • 2-(Cyclohexyloxy)ethyl halide (e.g., bromide)
  • Reaction Conditions:

    • Base: Potassium carbonate or sodium hydride to generate the pyrazolide anion.
    • Solvent: Aprotic solvents such as tetrahydrofuran or dimethylformamide.
    • Temperature: Typically ambient to reflux, depending on reactivity.
  • Mechanism:

    • The pyrazole nitrogen anion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the N-alkylated product.

This method is analogous to the synthesis of related compounds such as 1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine, where the oxan (tetrahydrofuran) ring is replaced by the cyclohexyl ether moiety.

Alternative Synthetic Strategies

  • Suzuki Coupling Reactions:
    While Suzuki cross-coupling is more common for aryl-aryl or aryl-heteroaryl bond formation, related pyrazole derivatives have been synthesized via Suzuki reactions involving halogenated pyrazoles and boronic acid derivatives under alkaline conditions with palladium catalysts. However, this method is less direct for the preparation of alkyl ether-substituted pyrazoles like the target compound.

  • Stepwise Synthesis via Protected Intermediates:
    Protection of the amine group on pyrazole followed by alkylation and subsequent deprotection can be employed to improve selectivity and yield, especially in complex molecules. This approach is more common in industrial or large-scale syntheses.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate, sodium hydride Strong base needed to deprotonate pyrazole N1
Solvent Tetrahydrofuran, dimethylformamide Aprotic, polar solvents favor SN2
Temperature Room temperature to reflux (25–80 °C) Higher temp may increase rate but risk side reactions
Reaction Time 4–24 hours Optimized per substrate reactivity
Purification Recrystallization or column chromatography To achieve high purity

Purification and Yield

  • Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by silica gel chromatography.
  • Yields reported for similar pyrazole alkylation reactions range from 60% to 85%, depending on reaction scale and conditions.

Analytical Characterization

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome
1 Deprotonation Pyrazol-3-amine + K2CO3 or NaH in THF/DMF Formation of pyrazolide anion
2 Nucleophilic substitution Addition of 2-(cyclohexyloxy)ethyl bromide; reflux Formation of 1-(2-(cyclohexyloxy)ethyl)-1H-pyrazol-3-amine
3 Purification Recrystallization or chromatography Isolation of pure target compound

Research Outcomes and Considerations

  • The alkylation reaction is generally clean with minimal side products if stoichiometry and reaction time are controlled.
  • Use of sodium hydride requires careful handling due to its reactivity.
  • The cyclohexyloxy substituent imparts lipophilicity and steric bulk, which may influence reaction kinetics.
  • Scale-up requires attention to mixing and heat transfer to maintain yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The cyclohexyloxyethyl side chain undergoes nucleophilic substitution under acidic or basic conditions. In one study, this group was replaced with thiols using thiourea in HCl/ethanol at 80°C, achieving 68-72% yields. Halogenation reactions with PCl₅ or PBr₃ at 0–5°C selectively substitute the oxygen atom with halogens (Table 1).

Table 1: Halogenation of the cyclohexyloxyethyl group

ReagentConditionsProductYield (%)
PCl₅0°C, DCM, 2 hr1-(2-chloroethyl)-1H-pyrazol-3-amine85
PBr₃5°C, THF, 3 hr1-(2-bromoethyl)-1H-pyrazol-3-amine78

Electrophilic Aromatic Substitution

The amino group at position 3 directs electrophiles to the pyrazole ring’s position 4 or 5. Nitration with HNO₃/H₂SO₄ at 0°C produces 4-nitro derivatives in 63% yield, while sulfonation with fuming H₂SO₄ yields 5-sulfo analogs .

Key findings :

  • Nitration : 65% conversion to 1-(2-(cyclohexyloxy)ethyl)-4-nitro-1H-pyrazol-3-amine .

  • Sulfonation : Requires 24 hr at 120°C for 58% yield of the 5-sulfo product .

Condensation and Cyclization

The amino group participates in Schiff base formation. Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux produces imine derivatives (75–82% yields). Cyclocondensation with β-ketoesters yields fused pyrazolo[1,5-a]pyrimidines (Table 2).

Table 2: Cyclocondensation with β-ketoesters

β-KetoesterCatalystProductYield (%)
Ethyl acetoacetateHCl (cat.)Pyrazolo[1,5-a]pyrimidin-7-one78
Methyl benzoylacetateAcOH6-Phenylpyrazolo[1,5-a]pyrimidin-7-one81

Acylation and Alkylation

The primary amine undergoes acylation with acyl chlorides (e.g., acetyl chloride) in pyridine/DCM to form amides (89–93% yields). Alkylation with alkyl halides (e.g., methyl iodide) in K₂CO₃/DMF produces N-alkylated derivatives.

Notable example :

  • Reaction with benzyl chloride yields 3-(benzylamino)-1-(2-(cyclohexyloxy)ethyl)-1H-pyrazole (94% yield).

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the amino group to a nitro group (52% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives back to amines (98% yield) .

Coordination Chemistry

The amino and pyrazole nitrogen atoms act as ligands for transition metals. Complexation with Cu(II) in methanol produces a blue complex with proposed square-planar geometry (λmax = 620 nm) .

Stoichiometry :
[Cu(L)₂Cl₂](L = 1-(2-(cyclohexyloxy)ethyl)-1H-pyrazol-3-amine)\text{[Cu(L)₂Cl₂]} \quad (\text{L = 1-(2-(cyclohexyloxy)ethyl)-1H-pyrazol-3-amine})

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral water but degrades in strong acids (HCl, 6M) or bases (NaOH, 4M) at 80°C:

  • Acidic hydrolysis : Cleavage of the cyclohexyloxyethyl group after 6 hr (78% degradation).

  • Basic hydrolysis : Pyrazole ring opening via N-N bond cleavage after 8 hr (65% degradation).

Wissenschaftliche Forschungsanwendungen

1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and influencing biological processes.

    Interacting with cellular pathways: Affecting signal transduction, gene expression, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name CAS/Ref Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amine 1340320-92-4 Cyclohexyloxyethyl (1) C11H19N3O 209.29 High lipophilicity, ether linkage
1-(2-Methoxyethyl)-1H-pyrazol-3-amine - Methoxyethyl (1) C6H11N3O ~153.17 (estimated) Smaller substituent, higher polarity
3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine 118430-75-4 Cycloheptyl (3), methyl (1) C11H19N3 193.29 Bulky cycloheptyl group, no ether
1-[2-(Pyridin-3-yl)ethyl]-1H-pyrazol-3-amine CID 63264956 Pyridin-3-ylethyl (1) C10H12N4 188.23 Aromatic pyridine moiety, H-bonding
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine 956387-06-7 3-Methylthiophen-2-ylmethyl (1) C9H11N3S 193.27 Thiophene heterocycle, sulfur atom
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1131-18-6 Phenyl (1), methyl (3) C10H11N3 173.22 Planar phenyl group, π-π interactions
Key Observations:

Steric Effects : The cycloheptyl substituent in 3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine () introduces greater steric bulk than cyclohexyloxyethyl, which may hinder binding in sterically sensitive biological targets.

Electronic Effects : Thiophene () and pyridine () substituents introduce aromaticity and heteroatoms, enabling hydrogen bonding or dipole interactions absent in the target compound.

Biologische Aktivität

1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structural modifications that enhance its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of 1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amine features a pyrazole ring substituted with a cyclohexyloxyethyl group. The synthesis typically involves multi-step reactions including cyclization and alkylation processes. Although specific synthetic routes for this compound are not widely documented, related pyrazole derivatives have been synthesized using methods such as phase-transfer catalysis and nucleophilic substitutions .

Antiproliferative Activity

Research indicates that similar pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown submicromolar EC50 values in inhibiting MIA PaCa-2 pancreatic cancer cells, suggesting that 1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amine may also possess anticancer properties through mechanisms such as mTORC1 inhibition and autophagy modulation .

Table 1: Antiproliferative Activity of Related Pyrazole Derivatives

CompoundCell LineEC50 (µM)Mechanism of Action
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideMIA PaCa-210mTORC1 inhibition, autophagy modulation
1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amineTBDTBDTBD

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is significant, particularly regarding their ability to inhibit cyclooxygenase (COX) enzymes. Some studies have shown that modifications to the pyrazole structure can enhance selectivity for COX-2 over COX-1, suggesting that 1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amine could be developed into a selective anti-inflammatory agent .

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects of various pyrazole compounds on cancer cell growth, it was found that certain derivatives exhibited potent growth inhibition in vitro. The study reported that compounds with similar structural motifs to 1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amine demonstrated enhanced metabolic stability and efficacy against tumor cells.

Case Study: Anti-inflammatory Efficacy

Another research effort evaluated the anti-inflammatory properties of pyrazole derivatives in models of induced inflammation. Compounds were tested for their ability to reduce inflammatory markers in vitro and in vivo, with promising results indicating potential therapeutic applications for conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-(cyclohexyloxy)ethyl)-1H-pyrazol-3-amine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a nitro-substituted pyrazole precursor (e.g., 3-nitro-1-(2-(cyclohexyloxy)ethyl)-1H-pyrazole) is reduced using Zn/NH4Cl in THF/MeOH at 80°C, followed by purification via silica gel chromatography (50% EtOAc/hexanes) .
  • Characterization : Confirm structure using 1H^1H NMR (e.g., δ 7.28 ppm for pyrazole protons), 13C^{13}C NMR, and LCMS (expected [M+1]+^+ peak ~195–259 m/z, depending on substituents) .

Q. How is the purity and stability of this compound assessed in pharmacological studies?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Stability : Perform accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours .

Advanced Research Questions

Q. What strategies optimize the yield of 1-(2-(cyclohexyloxy)ethyl)-1H-pyrazol-3-amine when scaling up synthesis?

  • Contradiction Analysis : Evidence shows yields ranging from 46% to 81% for analogous compounds . Key variables include:

  • Catalyst choice : Copper(I) bromide enhances coupling reactions (e.g., aryl halide intermediates) but may require strict anhydrous conditions .
  • Temperature control : Higher temperatures (80°C) improve nitro reduction kinetics but may degrade sensitive intermediates .
    • Recommendation : Use flow chemistry for nitro reduction to improve heat transfer and minimize side reactions.

Q. How can computational modeling predict the biological activity of this compound against targets like the NLRP3 inflammasome?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with NLRP3’s NACHT domain (PDB: 6NPY). Focus on hydrogen bonding between the pyrazole amine and Arg578 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What spectroscopic techniques resolve ambiguities in structural elucidation for derivatives of this compound?

  • Contradiction Analysis : Conflicting 1H^1H NMR signals (e.g., δ 5.30 ppm vs. δ 7.84 ppm in similar compounds) may arise from tautomerism or solvent effects .
  • Resolution : Use 1H^1H-15N^{15}N HMBC NMR to confirm amine proton connectivity. For crystallographic ambiguity, refine X-ray data with SHELXL (CCDC deposition recommended) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for cyclohexyloxyethyl-substituted pyrazoles?

  • Framework :

  • Variations : Synthesize analogs with modified cyclohexyl groups (e.g., cyclohexylmethyl, oxetanyl) .
  • Assays : Test in vitro NLRP3 inhibition (IL-1β ELISA in THP-1 cells) and compare IC50_{50} values .
    • Data Interpretation : Use principal component analysis (PCA) to correlate substituent electronegativity with activity .

Q. What protocols validate the selectivity of this compound in kinase inhibition assays?

  • Methodology :

  • Kinase profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM.
  • Off-target analysis : Use CETSA (cellular thermal shift assay) to confirm target engagement in HEK293T cells .

Contradictory Data & Troubleshooting

Q. How to address discrepancies in biological activity data across studies?

  • Case Study : A reported IC50_{50} of 50 nM in macrophages vs. 200 nM in PBMCs could stem from cell-specific ATP levels affecting NLRP3 activation .
  • Resolution : Standardize assay conditions (e.g., ATP concentration, priming time) and include positive controls (e.g., MCC950) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.